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Compound of Interest

Compound Name: 2-Hepten-4-one, (22)-

Cat. No.: B15179945

For Researchers, Scientists, and Drug Development Professionals

Introduction

(22)-2-Hepten-4-one, a member of the a,B-unsaturated ketone class, possesses a chemical
structure of interest in various research domains. Its stereochemistry and functional groups
necessitate detailed spectral analysis for unambiguous identification and characterization. This
technical guide provides a comprehensive overview of the spectral data and analytical
protocols relevant to (22)-2-Hepten-4-one. While specific experimental spectral data for the
(22)-isomer is not readily available in public databases, this guide furnishes predicted data,
comparative data from the (E)-isomer, and detailed experimental protocols to enable
researchers to acquire and interpret the necessary spectra.

Chemical Properties

Property Value Source

Molecular Formula C7H120 PubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
CAS Number 38397-37-4 PubChem([1]
IUPAC Name (22)-hept-2-en-4-one PubChem[1]
Synonyms cis-2-Hepten-4-one PubChem|[1]
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Spectral Data

Due to the limited availability of experimentally-derived spectral data for (2Z)-2-Hepten-4-one,
the following tables present predicted values and data from the closely related (2E)-2-Hepten-
4-one for comparative purposes.

H NMR Spectral Data (Predicted)

S Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H1 1.0 (1) Triplet 7.4

H2 2.1 (dq) Doublet of quartets 74,18

H3 6.2 (dt) Doublet of triplets 11.6,1.8

H5 6.8 (dt) Doublet of triplets 11.6,7.5

H6 2.5(q) Quartet 7.5

H7 1.1 (1) Triplet 7.5

2C NMR Spectral Data (Predicted)

Carbon Chemical Shift (ppm)
C1 13.9

Cc2 21.3

C3 130.5

C4 200.8

C5 145.2

C6 35.1

Cc7 8.4

IR Spectral Data (Predicted)
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Functional Group Wavenumber (cm~—?) Intensity
C=0 stretch 1685-1665 Strong
C=C stretch 1640-1600 Medium
C-H stretch (alkenyl) 3100-3000 Medium
C-H stretch (alkyl) 3000-2850 Medium

Mass_Sp_esir_QmﬂnLData_(ELe_dmje_d\

Relative Intensity (%) Proposed Fragment
112 40 M]*
83 60 [M - CaHs]*
55 100 [CaH7]* or [CsHs0]*
43 80 [C3H7]* or [C2H30]*

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a compound
such as (22)-2-Hepten-4-one.

'H and *C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
o Weigh approximately 5-10 mg of the purified (22)-2-Hepten-4-one sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
acetone-ds, benzene-ds) in a clean, dry vial.

e Transfer the solution to a standard 5 mm NMR tube.
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H NMR Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional *H NMR spectrum using a single-pulse experiment.

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at O
ppm).

Integrate the signals and determine the chemical shifts, multiplicities, and coupling
constants.

13C NMR Acquisition:

Switch the probe to the 13C nucleus frequency.
Acquire a standard one-dimensional 33C NMR spectrum with proton decoupling.

Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees,
a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to
the lower natural abundance of 13C.

Process the data similarly to the *H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):
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e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent
(e.g., isopropanol or ethanol) and allowing it to dry completely.

» Place a single drop of the neat (2Z)-2-Hepten-4-one liquid sample directly onto the center of
the ATR crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.
e Acquire the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Typical acquisition parameters include a spectral range of 4000-400 cm~1, a resolution of 4
cm~1, and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer
(GC-MS) with an Electron lonization (EI) source.

Sample Preparation:

o Prepare a dilute solution of (22)-2-Hepten-4-one in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):
« Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

e The compound will be vaporized and separated from the solvent and any impurities on the
GC column.

e As the compound elutes from the GC column, it enters the MS ion source.
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 In the EIl source, the molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

» A mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectral Analysis
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A general workflow for the spectroscopic analysis of a synthesized organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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